N,N-dibenzyl-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N,N-dibenzyl-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide” is a chemical compound with the molecular formula C30H25N3O3 . It has an average mass of 475.538 Da and a monoisotopic mass of 475.189606 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamides were obtained by alkylation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide by corresponding 1-chloromethylbenzene in a dimethylformamide environment with an excess of potassium carbonate at a temperature of 70-80°C .Molecular Structure Analysis
The molecular structure of “N,N-dibenzyl-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide” is defined by its molecular formula, C30H25N3O3 . Further structural analysis would require more specific information or advanced analytical techniques.Scientific Research Applications
Synthesis of Quinazolinone Derivatives
One significant area of research involves the synthesis of quinazolinone derivatives through various chemical reactions, including Buchwald–Hartwig amination and Palladium-catalyzed sequential cyanation. These methods allow for the efficient construction of quinazolinone frameworks, which are of interest due to their potential biological activities. For instance, Nowak et al. (2014) demonstrated the synthesis of 6-aminobenzo[h]quinazolinones via Buchwald–Hartwig amination, revealing compounds with interesting anticancer activities (Nowak et al., 2014). Similarly, Ju et al. (2009) developed a method for the synthesis of luotonin A and its derivatives, highlighting the versatility of quinazolinone chemistry (Ju et al., 2009).
Anticancer Activity
The potential anticancer activity of quinazolinone and benzamide derivatives has been a focus of several studies. Bavetsias et al. (2002) explored the design and synthesis of water-soluble analogues of a quinazolin-4-one-based antitumor agent, finding compounds significantly more cytotoxic than the parent compound and retaining novel biochemical characteristics (Bavetsias et al., 2002). Furthermore, El-Hashash et al. (2018) synthesized a series of quinazolinone and benzamide derivatives, identifying compounds with potent anti-proliferative activity against cancer cell lines comparable to doxorubicin (El-Hashash et al., 2018).
Novel Synthetic Methodologies
Research also encompasses the development of new synthetic methodologies for constructing quinazolin-4-ones and related heterocycles. Yang et al. (2020) described a cascade reaction of N-(2-(4,5-dihydrooxazol-2-yl)phenyl)benzamide mediated by an acid ion exchange resin, providing an efficient and green approach for the synthesis of quinazolin-4-ones (Yang et al., 2020).
Properties
IUPAC Name |
N,N-dibenzyl-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O3/c34-28(32(19-22-9-3-1-4-10-22)20-23-11-5-2-6-12-23)25-17-15-24(16-18-25)21-33-29(35)26-13-7-8-14-27(26)31-30(33)36/h1-18H,19-21H2,(H,31,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVRDMZZIKMYTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC=CC=C5NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.